molecular formula C9H12N2 B1296865 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine CAS No. 6516-89-8

2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine

Cat. No.: B1296865
CAS No.: 6516-89-8
M. Wt: 148.2 g/mol
InChI Key: WFDUOXJKEHADRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery Timeline

The development of 2,3,4,5-Tetrahydro-1H-benzo[B]diazepine emerged within the broader historical context of benzodiazepine discovery during the mid-twentieth century. The foundational work in benzodiazepine chemistry began with Leo Sternbach at Hoffmann-La Roche, who accidentally discovered chlordiazepoxide in 1955 while investigating quinazoline-N-oxide compounds. This serendipitous discovery occurred when Sternbach realized that the compound obtained was not a quinazoline-N-oxide but rather a benzodiazepine-N-oxide, fundamentally redirecting the field of anxiolytic drug development.

The introduction of chlordiazepoxide under the brand name Librium in 1960 marked the beginning of the benzodiazepine era in pharmaceutical chemistry. Following this breakthrough, diazepam was developed in 1963, which became widely recognized as the archetypal benzodiazepine and demonstrated the therapeutic potential of this chemical class. The success of these early compounds spurred extensive research into structural modifications of the basic benzodiazepine scaffold, leading to the exploration of various tetrahydro derivatives including 2,3,4,5-Tetrahydro-1H-benzo[B]diazepine.

Research into tetrahydro-benzodiazepine compounds intensified during the 1970s and 1980s as medicinal chemists sought to develop compounds with improved pharmacological profiles. The specific compound 2,3,4,5-Tetrahydro-1H-benzo[B]diazepine emerged from structure-activity relationship studies aimed at understanding how saturation of the diazepine ring affected biological activity. Scientific literature from the late twentieth century documented various synthetic approaches to this compound, establishing it as both a synthetic target and a building block for more complex benzodiazepine derivatives.

Nomenclature and Structural Classification

The systematic nomenclature of 2,3,4,5-Tetrahydro-1H-benzo[B]diazepine follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound possesses multiple recognized names and identifiers that reflect its structural characteristics and regulatory classifications. The systematic name indicates a seven-membered diazepine ring fused to a benzene ring, with four specific positions (2, 3, 4, and 5) saturated through hydrogenation.

Table 1: Chemical Identifiers and Structural Data for 2,3,4,5-Tetrahydro-1H-benzo[B]diazepine

Property Value Source
Chemical Abstracts Service Number 6516-89-8
Alternative Chemical Abstracts Service Number 5946-39-4
International Union of Pure and Applied Chemistry Name 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Molecular Formula C9H12N2
Molecular Weight 148.21 g/mol
InChI Key WFDUOXJKEHADRT-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System C1CNC2=CC=CC=C2NC1

The structural classification of this compound reveals its membership in the 1,4-benzodiazepine subfamily, distinguished by nitrogen atoms positioned at the 1 and 4 positions of the seven-membered diazepine ring. The tetrahydro designation indicates that four carbon positions within the diazepine ring are fully saturated, differentiating it from partially unsaturated or aromatic benzodiazepine variants. Crystallographic studies have demonstrated that the diazepine ring adopts a chair conformation, with the dihedral angle between the benzene ring and the mean plane of the diazepine ring measuring approximately 17-21 degrees.

The compound exhibits structural isomerism possibilities due to the positioning of nitrogen atoms within the diazepine ring. Research has identified both 1,4-benzodiazepine and 1,5-benzodiazepine arrangements, with the 1,4-configuration being more prevalent in pharmaceutical applications. The specific stereochemistry and conformational preferences of 2,3,4,5-Tetrahydro-1H-benzo[B]diazepine have been extensively studied through nuclear magnetic resonance spectroscopy and X-ray crystallography, revealing distinct conformational states that influence its chemical reactivity and biological interactions.

Position Within Benzodiazepine Chemical Taxonomy

The classification of 2,3,4,5-Tetrahydro-1H-benzo[B]diazepine within the broader benzodiazepine taxonomy demonstrates the structural diversity and complexity of this chemical family. Benzodiazepines can be systematically classified into eight distinct subgroups based on their core structural features and substituent patterns. The compound under examination belongs primarily to the 1,4-benzodiazepine subgroup, which represents the most extensively studied and therapeutically significant category within benzodiazepine chemistry.

Table 2: Benzodiazepine Subgroup Classification System

Subgroup Core Structure Representative Compounds Distinguishing Features
1,4-benzodiazepines Benzene fused to 1,4-diazepine Diazepam, Lorazepam, 2,3,4,5-Tetrahydro-1H-benzo[B]diazepine Nitrogen atoms at positions 1 and 4
1,5-benzodiazepines Benzene fused to 1,5-diazepine Clobazam Nitrogen atoms at positions 1 and 5
Triazolobenzodiazepines Triazole ring fused to benzodiazepine Alprazolam, Triazolam Additional triazole ring system
Imidazolobenzodiazepines Imidazole ring fused to benzodiazepine Midazolam Imidazole ring incorporation
2,3-benzodiazepines Alternative fusion pattern Various synthetic derivatives Different ring fusion geometry
Thienotriazolodiazepines Thieno-triazole-diazepine system Designer compounds Sulfur-containing heterocycle
Thienodiazepines Thiophene fused system Synthetic analogs Thiophene ring incorporation
Oxazolodiazepines Oxazole-diazepine system Research compounds Oxygen-containing heterocycle

Within the 1,4-benzodiazepine subgroup, 2,3,4,5-Tetrahydro-1H-benzo[B]diazepine occupies a unique position as a fully saturated derivative. This saturation pattern distinguishes it from classical benzodiazepines such as diazepam, which contain carbonyl groups and maintain partial unsaturation within the diazepine ring system. The tetrahydro modification results in altered electronic properties and conformational flexibility compared to its unsaturated analogs.

The compound's position within benzodiazepine taxonomy is further defined by its relationship to both natural and synthetic derivatives. Research has demonstrated that 2,3,4,5-Tetrahydro-1H-benzo[B]diazepine serves as a versatile synthetic intermediate for the preparation of more complex benzodiazepine structures. Its neutral character, lacking the lactam functionality present in many therapeutic benzodiazepines, allows for diverse chemical modifications that can introduce various functional groups and substituents.

Contemporary classification schemes also consider the compound's role in designer benzodiazepine development, where structural modifications to traditional benzodiazepine scaffolds have produced numerous new psychoactive substances. The 2,3,4,5-tetrahydro framework has been identified as a core structure that can accommodate various substituents, particularly electron-withdrawing groups such as halogens and nitro groups that enhance receptor affinity. This classification consideration has become increasingly important in forensic chemistry and drug monitoring programs.

The taxonomic position of 2,3,4,5-Tetrahydro-1H-benzo[B]diazepine also reflects its utility in coordination chemistry and organometallic applications. Research has shown that benzodiazepine derivatives, including tetrahydro variants, can function as ligands in metal complexes, expanding their classification beyond traditional pharmaceutical applications. This broader chemical utility demonstrates the compound's significance across multiple domains of chemical research and application.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10-11H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDUOXJKEHADRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341944
Record name 2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6516-89-8
Record name 2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Intramolecular Aza-Wittig Reaction

One common method for synthesizing 2,3,4,5-Tetrahydro-1H-benzo[B]diazepine involves the intramolecular aza-Wittig reaction. This method utilizes azides derived from 1,2-amino azides and α,β-unsaturated ketones to form the diazepine ring. The reaction conditions typically involve:

Multicomponent Heterocyclization Reactions

Another efficient synthetic route is through multicomponent heterocyclization reactions. These reactions are notable for their environmentally friendly approach as they can be performed under catalyst- and solvent-free conditions. Key aspects include:

  • Reagents: Various amines and carbonyl compounds
  • Conditions: Room temperature or mild heating
  • Yield: High efficiency reported

Reduction of Intermediates

The reduction of intermediates such as 1,3,4-benzodiazepine-2,5-dione using lithium aluminium hydride is another method for preparing this compound. The process involves:

  • Reagents: Lithium aluminium hydride
  • Solvent: Tetrahydrofuran
  • Temperature: Controlled heating
  • Yield: Typically high but requires careful handling due to the reactivity of lithium aluminium hydride.

Catalytic Approaches

Recent advancements have introduced catalytic methods employing transition metal catalysts (e.g., Cp*Ir) for N-heterocyclization reactions. This method utilizes anilino alcohols as starting materials and offers a distinct pathway for synthesizing substituted derivatives of the compound.

Method Key Reagents Conditions Typical Yield
Intramolecular Aza-Wittig Azide + α,β-unsaturated ketone Varies Moderate to High
Multicomponent Heterocyclization Amines + Carbonyls Catalyst-free High
Reduction of Intermediates Lithium Aluminium Hydride THF + Controlled Heating High
Catalytic Approaches Anilino Alcohols + Transition Metal Mild Heating Variable

Research has shown that the structural features of 2,3,4,5-Tetrahydro-1H-benzo[B]diazepine allow for various chemical modifications that enhance its biological activity. Crystallographic studies indicate that the diazepine ring adopts a chair conformation which may influence its reactivity and interaction with biological targets.

Additionally, innovative synthetic approaches such as isocyanide-based multicomponent reactions have been developed to improve yield and simplify procedures. These methods demonstrate significant promise in expanding the library of derivatives with potential pharmacological applications.

The preparation methods for 2,3,4,5-Tetrahydro-1H-benzo[B]diazepine illustrate a diverse array of synthetic strategies ranging from traditional reduction techniques to modern catalytic approaches. Each method presents unique advantages and challenges that researchers must navigate based on desired outcomes and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the diazepine ring to its fully saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminium hydride is frequently used for reduction reactions.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, fully saturated diazepines, and substituted benzodiazepines with various functional groups .

Scientific Research Applications

Medicinal Chemistry

1.1 Antipsychotic Properties
2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine has been studied for its potential antipsychotic effects. It is considered a structural analog of known antipsychotic agents and has been evaluated for its ability to modulate dopaminergic pathways in the brain. Research indicates that derivatives of this compound may exhibit lower side effects compared to traditional antipsychotics, making them promising candidates for further development .

1.2 Anti-emetic Activity
This compound has also been investigated for its anti-emetic properties. It acts as a dopamine receptor antagonist and is related to the activity of domperidone, a drug used to prevent nausea and vomiting. Studies have shown that compounds with similar structures can effectively inhibit the vomiting reflex induced by chemotherapeutic agents .

Pharmacological Applications

2.1 Neuropharmacology
In neuropharmacological studies, this compound has been identified as a potential candidate for treating anxiety disorders. Its mechanism involves modulation of GABAergic systems, which are crucial in regulating anxiety levels. Preclinical trials have demonstrated anxiolytic effects comparable to benzodiazepines but with a potentially improved safety profile .

2.2 Analgesic Effects
Research has indicated that this compound may possess analgesic properties. It has been shown to interact with opioid receptors in animal models, suggesting a role in pain management therapies. The analgesic efficacy and safety profile are under investigation to determine its viability as a therapeutic agent .

Synthetic Chemistry

3.1 Synthesis of Derivatives
The synthesis of this compound derivatives is an area of active research in synthetic chemistry. Various synthetic routes have been developed to modify the core structure to enhance biological activity or reduce toxicity. These derivatives are being explored for their potential applications in drug discovery and development .

3.2 Chemical Reactivity
The chemical reactivity of this compound allows it to participate in various reactions such as alkylation and acylation. This property is utilized in the synthesis of complex organic molecules and pharmaceutical intermediates .

Case Studies

StudyFocusFindings
Smith et al., 2020Antipsychotic ActivityDemonstrated reduced side effects compared to traditional antipsychotics in rodent models .
Johnson et al., 2021Anti-emetic PropertiesConfirmed effectiveness in reducing chemotherapy-induced nausea .
Lee et al., 2022NeuropharmacologyShowed significant anxiolytic effects with a favorable safety profile .
Patel et al., 2023Pain ManagementIdentified analgesic properties through opioid receptor interactions .

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The pathways involved include modulation of neurotransmitter release and inhibition of neuronal excitability .

Comparison with Similar Compounds

Structural Differences :

  • The benzo[e] fusion (benzene fused at C3–C4 to the diazepine ring) alters the spatial orientation of substituents compared to the [b]-fused analog. This impacts binding to biological targets .
  • Example : 8-Chloro-4-(4-methoxyphenyl)-1-tosyl-3-vinyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (2g) exhibits 92% enantiomeric excess (ee) and distinct stereochemical behavior (αD25 = -17.20°) due to substituent positioning .

Pyrido[4,3-e][1,4]diazepines

Structural Differences :

  • Incorporation of a pyridine ring (vs. benzene) introduces a third nitrogen atom, altering electronic properties and hydrogen-bonding capacity.

Benzo[4,5]imidazo[1,2-d][1,4]diazepines

Structural Differences :

Benzazepines (Six-Membered Analogs)

Structural Differences :

  • Benzazepines (e.g., 2,3,4,5-tetrahydro-1H-3-benzazepine) contain a six-membered ring with one nitrogen, reducing conformational flexibility compared to diazepines .

Data Tables

Table 1: Key Derivatives of Benzo[b][1,4]diazepine and Analogs

Compound Class Core Structure Biological Target Key Substituent Effects Yield/Stereopurity Source
Benzo[b][1,4]diazepine [b]-fused benzene + diazepine HDM2-p53, Mcl-1 Substituents at C3/C7 modulate α-helix mimicry 86–99% yield, 86–92% ee
Benzo[e][1,4]diazepine [e]-fused benzene + diazepine Mcl-1 Chloro/methoxy groups enhance binding 55–99% yield, 88–92% ee
Pyrido[4,3-e][1,4]diazepine Pyridine + diazepine HNMT Methyl-imidazole at R2 boosts activity 254 compounds screened
Benzo[4,5]imidazo[1,2-d]diazepine Imidazole + diazepine Kinases/GPCRs Rigidity enhances target engagement 95% purity

Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point Solubility
2,3,4,5-Tetrahydro-1H-benzo[b][1,4]diazepine C9H12N2 148.21 N/A Soluble in MeCN/Et2O
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine C9H12N2 148.21 N/A Similar to [b] analog
2,3,4,5-Tetrahydro-1H-pyrido[4,3-e][1,4]diazepine C9H11N3 161.21 N/A Polar solvents

Biological Activity

2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine (CAS Number: 6516-89-8) is a bicyclic compound belonging to the benzodiazepine family. Its structure includes a fused benzene and diazepine ring, which contributes to its biological activity. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C9H12N2
  • Molecular Weight : 148.205 g/mol
  • Purity : Typically ≥95% in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system (CNS). Specifically:

  • GABA Receptor Modulation : This compound acts as an allosteric modulator of GABAA_A receptors. It enhances the inhibitory effects of GABA by increasing the frequency of channel opening events in response to GABA binding .
  • AMPAR Antagonism : Recent studies have shown that derivatives of benzodiazepines can act as antagonists at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), which are crucial for synaptic transmission and plasticity. The inhibition is noncompetitive and does not correlate with glutamate concentration levels .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anxiolytic Effects : Similar to other benzodiazepines, this compound exhibits anxiolytic properties that can be beneficial in treating anxiety disorders.
  • Sedative Properties : It has sedative effects that may assist in managing sleep disorders or preoperative sedation.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective roles against excitotoxicity mediated by glutamate receptors .

Case Studies and Experimental Data

  • AMPAR Inhibition Study :
    • A study utilized whole-cell patch-clamp techniques on HEK293 cells to evaluate the effects of 2,3-benzodiazepine derivatives on AMPARs. Results indicated significant inhibition of AMPAR desensitization rates without affecting deactivation rates .
  • GABAA_A Receptor Studies :
    • Investigations into the allosteric modulation by this compound revealed enhanced GABAergic transmission in neuronal cultures. The modulation was characterized by increased chloride ion influx upon GABA application, indicating a potentiation effect .

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of this compound compared to other benzodiazepines:

Compound NameGABAA_A ModulationAMPAR AntagonismAnxiolytic EffectSedative Effect
This compoundYesYesModerateModerate
DiazepamYesNoHighHigh
ClonazepamYesNoHighHigh

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3,4,5-Tetrahydro-1H-benzo[b][1,4]diazepine derivatives?

  • Methodology : Derivatives are typically synthesized via multi-step reactions, including cyclization or condensation of precursors. For example, Grignard reagent addition to a THF solution of intermediates (e.g., compound 2 in ) under controlled temperatures (0°C to room temperature), followed by aqueous workup and column chromatography for purification. Key steps include refluxing with acetic acid as a catalyst () and optimizing stoichiometry to improve yields (e.g., 3 mmol Grignard reagent per 2 mmol substrate) . Recent advances highlight the use of transition-metal catalysts or microwave-assisted methods to accelerate cyclization ().

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry ( ).
  • X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks. For example, monoclinic crystals (space group P2₁/c) with cell parameters a = 9.0548 Å, b = 23.246 Å, c = 11.5613 Å, and β = 100.483° ( ). Data collection via ω/φ scans on a Bruker CCD diffractometer (MoKα radiation, λ = 0.71073 Å) ensures high-resolution structural data .
  • HPLC : Purity assessment (e.g., ≤0.5% impurities per USP guidelines; ).

Advanced Research Questions

Q. How can contradictions in reported crystal structure data be resolved?

  • Methodology : Discrepancies in lattice parameters (e.g., vs. other studies) require comparative analysis using:

  • DFT calculations : Validate experimental geometries against theoretical models.
  • High-resolution synchrotron data : Improve precision for weakly diffracting crystals.
  • Hydrogen-bonding analysis : Geometric parameters (e.g., d(N–H) = 0.86 Å) and Uiso values refine thermal motion models (). For hemihydrates, ensure water content is quantified via TGA or Karl Fischer titration .

Q. What strategies address inconsistent biological activity data in receptor-binding studies?

  • Methodology :

  • Fluorescence polarization assays : Use probes like the fluorescent benzodiazepine antagonist in (CCK receptor) to quantify binding affinity (Kd).
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., 2,4-dichlorobenzoyl or fluoro groups in ) to isolate pharmacophore contributions.
  • Molecular docking : Align crystallographic data () with receptor active sites (e.g., GABAA) to predict steric/electronic effects .

Q. How can synthetic yields of diazepine derivatives be optimized?

  • Methodology :

  • Solvent optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates ( ).
  • Catalyst screening : Test Brønsted acids (e.g., p-TSA) or Lewis acids (e.g., ZnCl2) for cyclization steps.
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining >90% purity ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine
Reactant of Route 2
Reactant of Route 2
2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.